7-[4-(benzyloxy)-3-ethoxyphenyl]-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Description
7-[4-(benzyloxy)-3-ethoxyphenyl]-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide, a mouthful of a name, is a chemical compound that has attracted attention for its potential applications in various fields, particularly within medicinal chemistry. Its unique structure, combining several functional groups and a heterocyclic core, hints at a versatile reactivity profile and the possibility for numerous scientific applications.
Properties
IUPAC Name |
7-(3-ethoxy-4-phenylmethoxyphenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N5O3/c1-3-35-24-16-21(14-15-23(24)36-17-20-10-6-4-7-11-20)26-25(19(2)31-28-29-18-30-33(26)28)27(34)32-22-12-8-5-9-13-22/h4-16,18,26H,3,17H2,1-2H3,(H,32,34)(H,29,30,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMHCKDHAFAZPGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2C(=C(NC3=NC=NN23)C)C(=O)NC4=CC=CC=C4)OCC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[4-(benzyloxy)-3-ethoxyphenyl]-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide typically involves multi-step organic synthesis. A common synthetic route may include the following:
Formation of the heterocyclic core: : This might involve the cyclization of an appropriate precursor, such as a substituted pyrimidine, with hydrazine or similar reagents to form the triazolopyrimidine core.
Functionalization of the aromatic ring: : Steps to introduce the benzyloxy and ethoxy groups onto the aromatic ring, often through etherification reactions.
Amide formation: : Formation of the carboxamide functional group by reacting an appropriate carboxylic acid derivative with an amine.
Key reaction conditions would involve controlled temperatures, the use of catalysts, and solvents like dichloromethane or ethanol to facilitate these reactions.
Industrial Production Methods
In industrial settings, the production of this compound would likely involve automated processes to ensure precision and efficiency. Large-scale synthesis would focus on optimizing yield and purity, potentially utilizing continuous flow reactors and scalable purification methods like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : It can undergo oxidation, typically affecting the aromatic or heterocyclic components.
Reduction: : The compound might be reduced at specific functional sites, for example, reducing a nitro group (if present) to an amine.
Substitution: : Electrophilic or nucleophilic substitution reactions can occur, modifying the aromatic rings or the heterocyclic core.
Common Reagents and Conditions
Oxidizing agents: : Such as potassium permanganate or chromium trioxide.
Reducing agents: : Like sodium borohydride or hydrogen gas with a palladium catalyst.
Substitution reagents: : Halogenating agents (bromine or chlorine), nucleophiles like thiols or amines under basic or acidic conditions.
Major Products
Oxidative products may include corresponding ketones or aldehydes.
Reduction could yield amine derivatives.
Substitution products depend on the nucleophiles used, leading to a variety of functionalized derivatives.
Scientific Research Applications
This compound's structure makes it a valuable candidate in various research domains:
Chemistry: : Used as a precursor for synthesizing more complex organic molecules or as a reagent in exploring reaction mechanisms.
Biology: : Investigated for its potential bioactivity, including antimicrobial or enzyme inhibitory properties.
Medicine: : Explored for its potential in drug development, particularly in targeting specific enzymes or receptors.
Mechanism of Action
While specific mechanisms can vary, this compound likely exerts its effects by interacting with molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. Its heterocyclic core and functional groups enable it to fit into active sites, modulating biological activity by either inhibiting or activating specific pathways.
Comparison with Similar Compounds
Uniqueness
The compound's uniqueness lies in the combination of a triazolopyrimidine core with benzyloxy, ethoxy, and amide functionalities. This structural amalgamation imparts unique physical, chemical, and biological properties, distinguishing it from other similar compounds.
Biological Activity
The compound 7-[4-(benzyloxy)-3-ethoxyphenyl]-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide (CAS No. 361481-17-6) is a complex organic molecule belonging to the class of triazolo-pyrimidines. This compound has garnered attention due to its diverse biological activities, particularly in the fields of oncology and pharmacology. The structural features of this compound, including the triazole and pyrimidine rings along with various substituents, contribute significantly to its biological profile.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C27H25N5O3 |
| Molar Mass | 467.52 g/mol |
| CAS Number | 361481-17-6 |
| Density | 1.29 ± 0.1 g/cm³ (predicted) |
| pKa | 14.03 ± 0.70 (predicted) |
Structural Features
The compound features a triazole ring fused with a pyrimidine structure, which is known for its diverse biological activities. The presence of functional groups such as benzyloxy and ethoxy enhances its potential for medicinal applications.
Anticancer Properties
Recent studies highlight the potential of triazolo-pyrimidine derivatives as effective anticancer agents. Compounds similar to This compound have shown promising results in inhibiting various cancer cell lines.
Case Study: EGFR Inhibition
A review on fused pyrimidine systems indicated that certain derivatives exhibit significant inhibitory activity against the Epidermal Growth Factor Receptor (EGFR), which is crucial in cancer progression. For instance, compounds with similar structures demonstrated IC50 values ranging from 8 nM to 18 nM against EGFR, indicating potent inhibitory effects .
The mechanisms by which these compounds exert their biological effects include:
- Kinase Inhibition: Inhibition of kinases involved in cell cycle progression.
- DNA Interaction: Incorporation into RNA and DNA leading to misreading and inhibition of DNA polymerase.
- Cell Signaling Modulation: Alteration of signaling pathways responsible for tumor growth and metastasis .
Other Biological Activities
Beyond anticancer properties, triazolo-pyrimidines have been reported to exhibit:
- Antiviral Activity: Some derivatives show efficacy against viral infections.
- Antimicrobial Activity: Compounds within this class possess antibacterial and antifungal properties .
Summary of Studies
A comprehensive survey of literature reveals that the incorporation of alkoxy substituents significantly enhances the biological activity of pyrimidine derivatives due to increased lipophilicity .
Table: Comparison of Biological Activities
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine | Similar triazole-pyrimidine core | Antiviral |
| 4-Amino-[1,2,4]triazolo[1,5-a]pyrimidine | Amino substitution at position 4 | Anticancer |
| 6-Carboxy-[1,2,4]triazolo[1,5-a]pyrimidine | Carboxy group at position 6 | Anti-inflammatory |
Q & A
What are the optimized synthetic protocols for preparing this compound, and how do reaction conditions influence yield and purity?
Methodological Answer:
The compound can be synthesized via multicomponent condensation reactions. For example, microwave-assisted synthesis under controlled temperature (323 K for 30 min) in ethanol with acetylacetic ester, 2-chlorobenzaldehyde, and 3-amino-5-benzylthio-1,2,4-triazole yields high-purity crystals suitable for X-ray analysis . Alternatively, aqueous-ethanol (1:1 v/v) with TMDP as a catalyst achieves efficient cyclization for similar triazolopyrimidine derivatives, reducing reaction time and improving yields (85–92%) . Key variables include solvent polarity, catalyst choice, and temperature, which directly affect reaction kinetics and regioselectivity.
How can structural ambiguities in the triazolopyrimidine core be resolved using advanced analytical techniques?
Methodological Answer:
X-ray crystallography confirms the planar geometry of the triazolopyrimidine ring system, with deviations ≤0.034 Å, and dihedral angles (e.g., 87.03° between bicyclic and aromatic rings) critical for π⋯π stacking interactions . Complementary H NMR analysis (e.g., δ 10.89 ppm for NH protons and δ 2.59 ppm for methyl groups) and C NMR data validate substituent positions . High-resolution mass spectrometry (HRMS) and IR spectroscopy further confirm functional groups (e.g., carbonyl stretches at 1680–1720 cm) .
What strategies address regioselectivity challenges in synthesizing dihydrotriazolopyrimidine derivatives?
Methodological Answer:
Regioselectivity is controlled by altering reaction environments. For instance, ionic liquid vs. acidic conditions switch the dominant product between 4,7-dihydro and 5,7-dihydro isomers. Computational modeling (e.g., DFT-based reaction path searches) predicts favorable transition states, guiding experimental optimization . Substituent electronic effects (e.g., electron-withdrawing groups on aldehydes) also direct cyclization pathways, as observed in comparative studies of chlorophenyl vs. methoxyphenyl derivatives .
How can computational tools enhance the design of derivatives with targeted biological or physicochemical properties?
Methodological Answer:
Quantum chemical calculations (e.g., using Gaussian or ORCA) model electronic properties (HOMO-LUMO gaps, dipole moments) to predict reactivity and solubility. Molecular docking simulations identify potential binding modes with biological targets (e.g., kinases), informing structural modifications. For example, introducing benzyloxy or ethoxy groups improves lipophilicity (logP >3.5), critical for membrane permeability . Machine learning algorithms trained on existing datasets prioritize synthetic routes with >80% success rates .
What experimental and computational methods validate non-covalent interactions in crystal packing?
Methodological Answer:
X-ray diffraction reveals π⋯π interactions (centroid-centroid distances: 3.63–3.88 Å) and hydrogen-bonding networks (N–H⋯O/N, 2.8–3.2 Å) stabilizing the crystal lattice . Hirshfeld surface analysis quantifies intermolecular contacts (e.g., 12% H⋯H, 28% C⋯C contributions). Pair distribution function (PDF) analysis of amorphous phases complements crystallographic data for polymorph characterization .
How do substituents on the phenyl ring influence the compound’s electronic and steric profile?
Methodological Answer:
Electron-donating groups (e.g., ethoxy, benzyloxy) increase electron density on the triazolopyrimidine core, verified by UV-Vis spectroscopy (bathochromic shifts >20 nm). Steric effects from ortho-substituents (e.g., 2-chlorophenyl) reduce rotational freedom, as shown in variable-temperature NMR studies. Hammett constants (σ) correlate with reaction rates in kinetic studies, where electron-withdrawing groups accelerate cyclization by 1.5–2x .
What are the key challenges in scaling up synthesis while maintaining enantiomeric purity?
Methodological Answer:
Racemization risks arise during diastereomer separation. Chiral HPLC (e.g., using amylose-based columns) achieves >99% enantiomeric excess (ee) for intermediates. Continuous-flow reactors minimize side reactions (e.g., overalkylation) by precise residence time control (30–60 s). Process analytical technology (PAT) tools, such as inline FTIR, monitor reaction progress in real-time .
How can degradation pathways be studied to improve the compound’s stability under physiological conditions?
Methodological Answer:
Forced degradation studies (acid/base hydrolysis, oxidative stress) identify labile sites. LC-MS/MS detects hydrolysis products (e.g., carboxamide cleavage to carboxylic acid). Accelerated stability testing (40°C/75% RH for 6 months) reveals shelf-life limitations, addressed by lyophilization or co-crystallization with stabilizers (e.g., cyclodextrins) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
